Superior Antiproliferative Activity in HepG-2 Cells
Caesalpine A (Compound 1) demonstrated significantly higher antiproliferative activity against HepG-2 hepatocellular carcinoma cells compared to its co-isolated structural analogues, including caesalpin B (Compound 2), caesalpin C (Compound 3), caesalpin D (Compound 4), caesalpin E (Compound 5), caesalpin F (Compound 6), caesalpin G (Compound 7), and caesalpin H (Compound 8). The IC50 value for Caesalpine A was 4.7 μM, while all other tested caesalpins (2-8) exhibited IC50 values >50 μM in the same MTT assay [1].
| Evidence Dimension | In vitro antiproliferative activity against HepG-2 human hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 4.7 μM |
| Comparator Or Baseline | Caesalpins B-H (Compounds 2-8) as a group; all displayed IC50 >50 μM |
| Quantified Difference | Caesalpine A is >10.6-fold more potent than any other caesalpin in this assay |
| Conditions | MTT assay on HepG-2 cell line; 72-hour incubation |
Why This Matters
For oncology researchers screening cassane diterpenes, selecting Caesalpine A over its inactive or weakly active analogues ensures the observation of meaningful anti-hepatoma activity in vitro, avoiding false-negative results in primary screens.
- [1] Ma, G.; Yuan, J.; Wu, H.; et al. Caesalpins A–H, Bioactive Cassane-Type Diterpenes from the Seeds of Caesalpinia minax. J. Nat. Prod. 2013, 76 (6), 1025-1031. View Source
